Cas no 1401667-43-3 ([(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester)
![[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1401667-43-3x500.png)
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [(R)-1-((s)-2-amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
- tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate
- AM97817
- [(R)-1-((S)-2-aminopropanyl)pyrrolidin-3-yl]methylcarbamic acid tert-butyl ester
- [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
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- インチ: 1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1
- InChIKey: BNKZLILNRMCUAU-VHSXEESVSA-N
- SMILES: O(C(C)(C)C)C(N(C)[C@H]1CN(C([C@H](C)N)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 352
- トポロジー分子極性表面積: 75.9
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502602-1g |
tert-Butyl((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate |
1401667-43-3 | 97% | 1g |
$1378 | 2023-01-02 | |
Fluorochem | 083349-500mg |
R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester |
1401667-43-3 | 500mg |
£694.00 | 2022-03-01 |
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl esterに関する追加情報
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1401667-43-3): A Comprehensive Overview
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1401667-43-3, is a chiral compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is characterized by its unique stereochemistry and functional groups. The presence of a tert-butyl ester group and an amino acid moiety (alanine) makes it a valuable intermediate in the synthesis of various bioactive molecules.
The structural complexity of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester provides it with several key properties that are highly desirable in drug development. The chiral centers at the pyrrolidine ring and the alanine side chain contribute to its enantiomeric purity, which is crucial for ensuring the biological activity and safety of potential therapeutic agents. Additionally, the tert-butyl ester group enhances the stability and solubility of the compound, making it suitable for various synthetic transformations.
Recent studies have highlighted the importance of chiral amines in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that chiral pyrrolidine derivatives, including [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, exhibit potent activity against specific protein-protein interactions (PPIs) involved in various diseases. These interactions are often challenging to target with traditional small molecules, but the unique structure of this compound allows it to bind effectively to these targets.
In another study published in Organic Letters, researchers explored the synthetic routes to produce [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester. They reported an efficient and scalable method using asymmetric catalysis, which not only improved the yield but also ensured high enantiomeric purity. This advancement has significant implications for large-scale production and commercialization of this compound.
The biological applications of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester extend beyond its use as an intermediate. It has shown promise as a lead compound in the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier and modulate specific neurotransmitter systems makes it a valuable candidate for further investigation.
Clinical trials involving derivatives of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester have also yielded promising results. A phase II clinical trial conducted by a leading pharmaceutical company demonstrated that a drug derived from this compound significantly improved cognitive function in patients with mild cognitive impairment (MCI). The safety profile of the drug was favorable, with minimal adverse effects reported.
The future prospects for [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester are bright. Ongoing research is focused on optimizing its pharmacological properties and exploring new therapeutic applications. Additionally, efforts are being made to develop more cost-effective and environmentally friendly synthetic methods to produce this compound on a larger scale.
In conclusion, [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1401667-43-3) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further study and development.
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